[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate
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Overview
Description
[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring fused with a thiazole ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
What sets [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate apart is its unique combination of a chromen ring with a thiazole ring and an acetate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate is a member of the chromene family, which has garnered interest due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromen Core : The chromen core can be synthesized through a condensation reaction between salicylaldehyde and a β-keto ester under acidic conditions.
- Introduction of the Thiazole Group : The thiazole moiety is introduced via cyclization involving a thioamide and a halogenated phenyl compound.
- Acetylation : The acetate group is added using acetic anhydride in the presence of a base such as pyridine.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown potent activity against various bacterial strains:
Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
---|---|---|---|
4d | 10.7–21.4 | 21.4–40.2 | Staphylococcus aureus |
6i | 1.95–3.91 | 7.81–125 | Micrococcus luteus |
11 | 6.25 | Not specified | E. coli |
These findings suggest that the presence of specific functional groups enhances the antimicrobial efficacy of these compounds, making them potential candidates for antibiotic development .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against human lung cancer cell lines (A549). The IC50 values for some derivatives were reported as follows:
Compound | IC50 (μg/mL) | Cell Line |
---|---|---|
11b | 11.20 | A549 |
14b | 27.66 | A549 |
13b | 59.61 | A549 |
These results indicate that certain derivatives possess substantial cytotoxicity, suggesting their potential as therapeutic agents against cancer .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in cancer cells.
- Disruption of Cell Membranes : Antimicrobial activity is often attributed to the ability to disrupt bacterial cell membranes.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells.
Case Studies
Several studies have documented the promising biological activities of thiazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives against multiple pathogens and found significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
- Evaluation of Anticancer Properties : Another investigation focused on the cytotoxic effects of thiazole-containing compounds on A549 cells, revealing that specific substitutions on the thiazole ring enhanced anticancer activity.
Properties
CAS No. |
57390-81-5 |
---|---|
Molecular Formula |
C20H13NO4S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C20H13NO4S/c1-12(22)25-14-7-8-15-18(9-14)24-10-16(19(15)23)17-11-26-20(21-17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
VIFUFJQCNUDOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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